

commercial suppliers of 2-Chloro-6-fluoro-DL-phenylalanine

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-DL-phenylalanine

Cat. No.: B1609412

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An In-Depth Technical Guide to **2-Chloro-6-fluoro-DL-phenylalanine** for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist Introduction: The Strategic Advantage of Halogenated Phenylalanine Analogs

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated phenylalanine derivatives have emerged as powerful tools for modulating the physicochemical and biological properties of peptides and small molecules.^[1] This guide focuses on a particularly intriguing building block: **2-Chloro-6-fluoro-DL-phenylalanine** (CAS No. 603940-86-9).

The dual halogenation at the ortho-positions of the phenyl ring introduces unique steric and electronic features. The presence of both chlorine and fluorine can influence molecular conformation, lipophilicity, and metabolic stability, offering a nuanced approach to optimizing lead compounds.^{[2][3]} This guide provides a comprehensive technical overview for researchers and drug developers on sourcing, evaluating, and utilizing this versatile compound.

Physicochemical Properties and Quality Parameters

When procuring **2-Chloro-6-fluoro-DL-phenylalanine**, a thorough evaluation of its quality is paramount to ensure the reliability and reproducibility of experimental results. Key parameters to consider include:

- Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of $\geq 95\%$ is generally acceptable for most research applications, though this can be application-dependent.
- Enantiomeric Purity: As this compound is supplied as a racemic (DL) mixture, understanding the enantiomeric composition is crucial if stereospecificity is a factor in the biological system under investigation. Chiral HPLC is the standard method for determining the ratio of D- and L-enantiomers.^{[4][5][6]}
- Identity Confirmation: Mass Spectrometry (MS) and NMR are used to confirm the molecular weight and structure of the compound.
- Residual Solvents and Water Content: Gas Chromatography (GC) and Karl Fischer titration are employed to quantify residual solvents from the synthesis and the water content, respectively.

Researchers should always request a Certificate of Analysis (CoA) from the supplier for each batch to verify these specifications.

Commercial Suppliers

A number of chemical suppliers specialize in providing unique amino acid derivatives for research and development. The following table summarizes some of the commercial sources for **2-Chloro-6-fluoro-DL-phenylalanine**. It is important to note that stock availability and lead times can vary.

Supplier	Website	Purity (Typical)	Notes
AK Scientific, Inc.	--INVALID-LINK--	95%	Offers various pack sizes. [7]
GL Biochem (Shanghai) Ltd.	--INVALID-LINK--	Inquire	A major manufacturer of amino acids and peptides.
Apollo Scientific	--INVALID-LINK--	Inquire	UK-based supplier with a wide range of fluoro-chemicals.
Aaron Chemicals LLC	--INVALID-LINK--	Inquire	Provides a range of building blocks for chemical synthesis.

This list is not exhaustive, and researchers are encouraged to explore various chemical directories and sourcing platforms.

Applications in Research and Drug Development

The unique properties of **2-Chloro-6-fluoro-DL-phenylalanine** make it a valuable tool in several areas of research:

Peptide and Peptidomimetic Synthesis

The incorporation of this halogenated phenylalanine into peptide sequences can significantly impact their structure and function. The steric bulk and electron-withdrawing nature of the chlorine and fluorine atoms can:

- Induce specific conformational constraints: This can lead to the stabilization of desired secondary structures, such as β -turns or helical motifs.[\[3\]](#)
- Enhance metabolic stability: The carbon-halogen bonds are more resistant to enzymatic degradation compared to carbon-hydrogen bonds, potentially increasing the *in vivo* half-life of peptide-based therapeutics.[\[1\]](#)

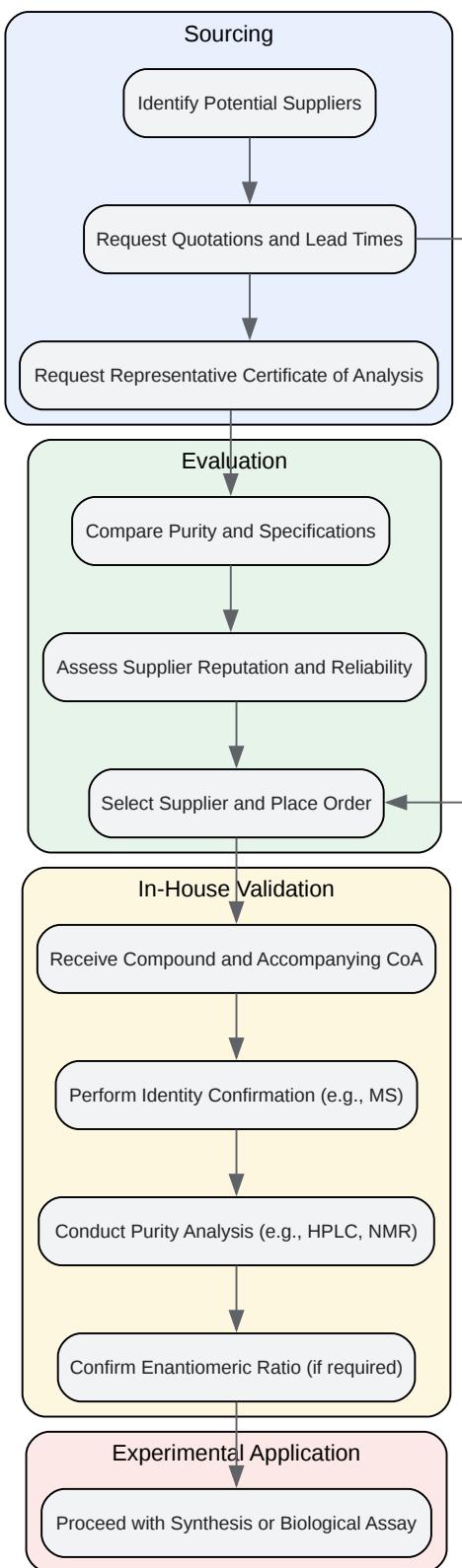
- Modulate binding affinity: The altered electronic properties of the aromatic ring can influence key interactions with biological targets, such as receptors or enzymes.[2][8]

Small Molecule Drug Discovery

As a fragment or building block in small molecule synthesis, **2-Chloro-6-fluoro-DL-phenylalanine** can be used to explore the structure-activity relationship (SAR) of a lead compound. The introduction of this moiety can improve pharmacokinetic properties, including membrane permeability and metabolic stability.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a researcher sourcing and validating **2-Chloro-6-fluoro-DL-phenylalanine** for use in their experiments.



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Procurement and validation workflow for **2-Chloro-6-fluoro-DL-phenylalanine**.

Experimental Protocol: HPLC Analysis for Enantiomeric Purity

The following is a general protocol for the determination of the enantiomeric purity of **2-Chloro-6-fluoro-DL-phenylalanine** using HPLC with a chiral stationary phase. This protocol serves as a starting point and may require optimization based on the specific column and instrumentation used.^{[4][6]}

Objective: To separate and quantify the D- and L-enantiomers of **2-Chloro-6-fluoro-DL-phenylalanine**.

Materials:

- **2-Chloro-6-fluoro-DL-phenylalanine** sample
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Mobile phase additives (e.g., trifluoroacetic acid, formic acid)
- Chiral HPLC column (e.g., polysaccharide-based or crown ether-based)
- HPLC system with UV detector

Procedure:

- Sample Preparation:
 - Accurately weigh and dissolve a small amount of the **2-Chloro-6-fluoro-DL-phenylalanine** sample in a suitable solvent (e.g., mobile phase or a compatible solvent) to a known concentration (e.g., 1 mg/mL).
 - Filter the sample solution through a 0.22 µm syringe filter before injection.
- HPLC Method Development (Initial Conditions):
 - Column: Select a suitable chiral stationary phase.

- Mobile Phase: A common starting point is an isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection Wavelength: Monitor the eluent at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
- Injection Volume: 5 - 20 µL.
- Column Temperature: Maintain a constant temperature (e.g., 25 °C).
- Optimization:
 - Adjust the mobile phase composition (ratio of organic to aqueous phase) to achieve baseline separation of the two enantiomeric peaks.
 - If necessary, screen different chiral columns and mobile phase additives to improve resolution.
- Data Analysis:
 - Integrate the peak areas of the D- and L-enantiomers.
 - Calculate the percentage of each enantiomer to determine the enantiomeric purity.

Safety and Handling

Based on safety data sheets for similar halogenated amino acids, **2-Chloro-6-fluoro-DL-phenylalanine** should be handled with care in a laboratory setting.[9][10][11]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

2-Chloro-6-fluoro-DL-phenylalanine is a valuable and versatile building block for researchers in drug discovery and peptide science. Its unique halogenation pattern offers a sophisticated means to fine-tune the properties of molecules for enhanced therapeutic potential. By carefully selecting suppliers, rigorously validating the quality of the compound, and applying it with a clear understanding of its potential effects, scientists can leverage this powerful tool to advance their research programs.

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